3-Oxoisoindoline-5-carbonitrile

Descripción general

Descripción

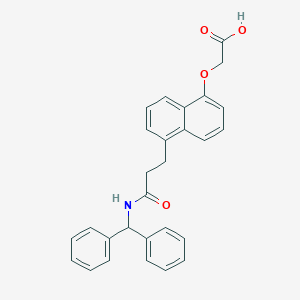

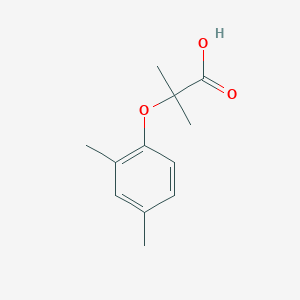

“3-Oxoisoindoline-5-carbonitrile” is a chemical compound with the linear formula C9H6N2O . It is a derivative of isoindoline, a type of heterocyclic compound .

Synthesis Analysis

The synthesis of 3-Oxoisoindoline-5-carbonitrile involves a Strecker approach using 2-carboxybenzaldehyde, TMSCN, and benzylic or aliphatic amines with OSU-6 as the catalyst . Another method involves the reaction of methyl 2-(bromomethyl)-5-cyanobenzoate with 28% aqueous ammonia in methanol .

Molecular Structure Analysis

The molecular structure of 3-Oxoisoindoline-5-carbonitrile is represented by the linear formula C9H6N2O . The compound has a molecular weight of 158.16 .

Aplicaciones Científicas De Investigación

Chemical Properties

“3-Oxoisoindoline-5-carbonitrile” is a chemical compound with the molecular formula C9H6N2O . It has a molecular weight of 158.16 and is typically stored at room temperature . It is a solid substance .

Antioxidant Activity

One of the significant applications of “3-Oxoisoindoline-5-carbonitrile” is in the field of antioxidant research . A series of 3-oxoisoindoline-5-carboxamide derivatives were synthesized from 3-oxoisoindoline-5-carboxylic acid . These compounds were evaluated for their antioxidant properties using 1,1-diphenyl-2-picryl hydrazine (DPPH) free radical scavenging assay and inhibition of human low-density lipoprotein (LDL) oxidation assay . The results showed that all 3-oxoisoindoline-5-carboxamides have possessed antioxidant activity .

Cardiovascular Disease Prevention

The antioxidant properties of “3-Oxoisoindoline-5-carbonitrile” derivatives can potentially be used in the prevention of cardiovascular diseases . Oxidative modification is known to play an important role in the pathogenesis of atherosclerosis and coronary heart diseases . Dietary antioxidants that protect LDL from oxidation may therefore reduce atherosclerosis and coronary heart diseases .

Cancer Prevention

Free radicals and active oxygen species have been related with a role in cancer . The antioxidant properties of “3-Oxoisoindoline-5-carbonitrile” derivatives can potentially be used in the prevention of cancer by reducing oxidative damage to cellular components caused by reactive oxidant species .

Aging Prevention

Free radicals and active oxygen species have been related with aging . The antioxidant properties of “3-Oxoisoindoline-5-carbonitrile” derivatives can potentially be used in the prevention of aging by reducing oxidative damage to cellular components caused by reactive oxidant species .

Inflammatory Disease Prevention

Free radicals and active oxygen species have been related with inflammatory diseases . The antioxidant properties of “3-Oxoisoindoline-5-carbonitrile” derivatives can potentially be used in the prevention of inflammatory diseases by reducing oxidative damage to cellular components caused by reactive oxidant species .

Safety and Hazards

The safety data sheet for 3-Oxoisoindoline-5-carbonitrile indicates that it is classified as having acute toxicity when ingested . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

It’s known that the compound has been used in the synthesis of various derivatives, which have shown antioxidant properties .

Mode of Action

It’s known that the compound can be synthesized from 2-carboxybenzaldehyde, tmscn and benzylic or aliphatic amines using a strecker approach with osu-6 as the catalyst . The reaction can generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .

Biochemical Pathways

Derivatives of this compound have been shown to possess antioxidant activity, suggesting that they may interact with biochemical pathways related to oxidative stress .

Pharmacokinetics

It’s known that the compound has a molecular weight of 15816 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Derivatives of this compound have been shown to possess antioxidant activity, suggesting that they may help to neutralize harmful free radicals and reduce oxidative stress .

Action Environment

It’s known that the compound should be stored in a sealed, dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.

Propiedades

IUPAC Name |

3-oxo-1,2-dihydroisoindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-4-6-1-2-7-5-11-9(12)8(7)3-6/h1-3H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXKDLJQBYJDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C#N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599923 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261726-80-0 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)

![(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B172121.png)